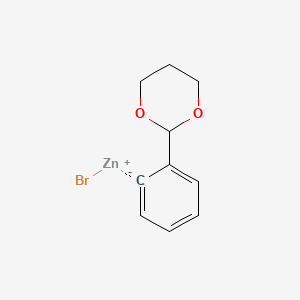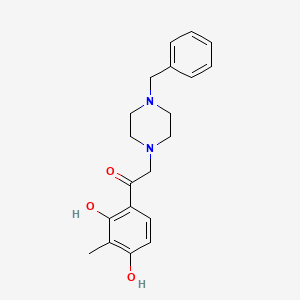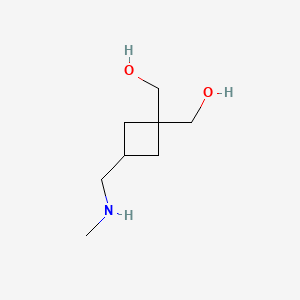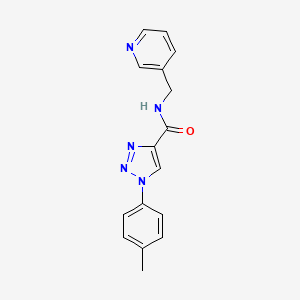![molecular formula C19H17N3O2 B14877963 2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14877963.png)
2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound that features a unique structure combining an indeno, phthalazinone, and morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one typically involves a multi-step process. One efficient approach is the palladium-catalyzed tandem reaction of 2-alkynylhalobenzene with 2-alkynylbenzamide in the presence of triphenylphosphine (PPh3) or tricyclohexylphosphine (PCy3) . This method yields the desired compound with good to excellent efficiency.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]azepin-3(2H)-ones: These compounds share a similar indeno structure but differ in their functional groups and overall reactivity.
Spiro-indeno[1,2-b]quinoxalines: These compounds have a spiro-fused ring system and exhibit different chemical and biological properties.
Uniqueness
2-(Morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one is unique due to its combination of indeno, phthalazinone, and morpholine moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
InChI |
InChI=1S/C19H17N3O2/c23-19-16-7-3-6-14-13-4-1-2-5-15(13)18(17(14)16)20-22(19)12-21-8-10-24-11-9-21/h1-7H,8-12H2 |
InChI Key |
PELFLHJNFVUUPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


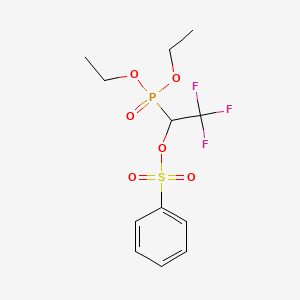
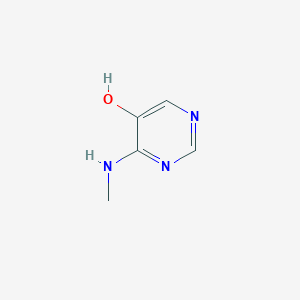
![(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B14877890.png)
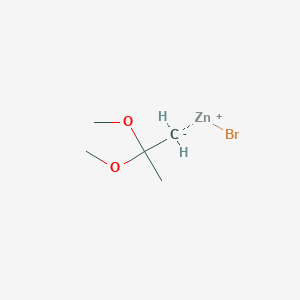
![N-[2-(2,4-dimethoxyphenyl)ethyl]-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B14877898.png)
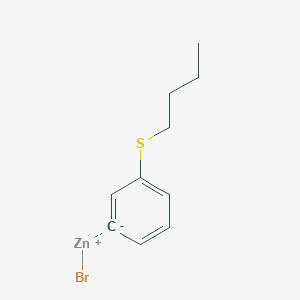
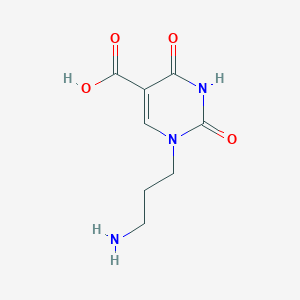
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14877910.png)
![Imidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877916.png)
![3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14877931.png)
